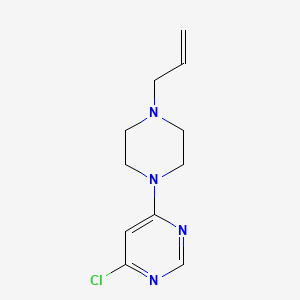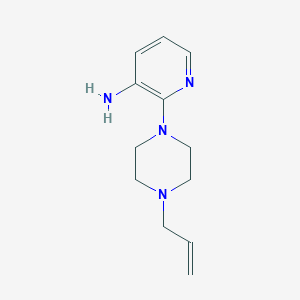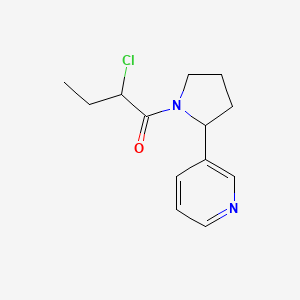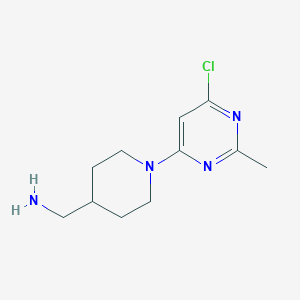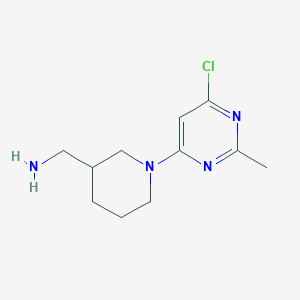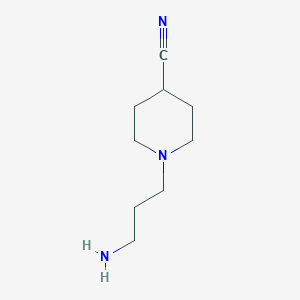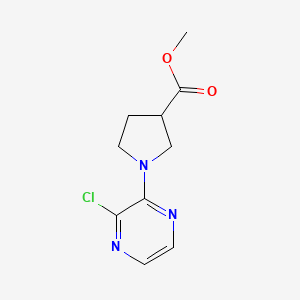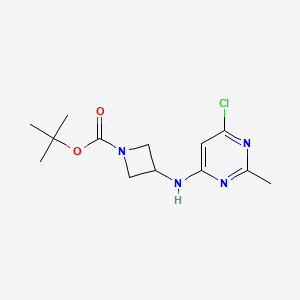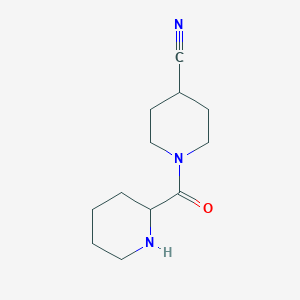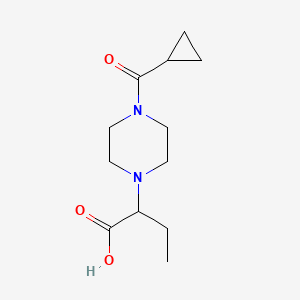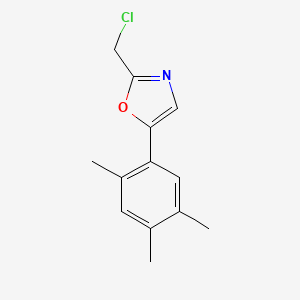
2-(Chloromethyl)-5-(2,4,5-trimethylphenyl)oxazole
Vue d'ensemble
Description
“2-(Chloromethyl)-5-(2,4,5-trimethylphenyl)oxazole” is a derivative of oxazole, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in its structure . Oxazoles are important in synthetic organic chemistry due to their presence in many biologically active compounds .
Synthesis Analysis
The synthesis of oxazolines, including “this compound”, often involves the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes . Various synthetic protocols have been developed based on the substrates involved . For instance, aromatic and aliphatic aldehydes can be converted into the corresponding 2-aryl and 2-alkyl-2-oxazolines, respectively, in good yields by reaction with 2-aminoethanol .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be diverse, depending on the reaction conditions and the reagents used. For example, 2-aryl-2-oxazolines and 5,6-dihydro-4H-1,3-oxazines can be efficiently prepared using ethyl polyphosphate/CHCl3 in very good yields and short reaction time .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound has a molecular weight of 111.1418 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Synthetic Elaboration: 2-(Halomethyl)-4,5-diphenyloxazoles serve as reactive scaffolds for synthetic elaboration, useful in preparing a variety of substituted oxazoles, demonstrating their utility in organic synthesis (Patil & Luzzio, 2016).
- Heterocyclic Scaffold Formation: These compounds are instrumental in the formation of extended heterocyclic scaffolds, contributing to the development of novel chemical entities for further research and application (Patil, Luzzio, & Demuth, 2015).
- Coordination Chemistry: Oxazoline ligands, including those derived from 2-(chloromethyl)oxazoles, play a significant role in transition metal-catalyzed asymmetric organic syntheses, showcasing their versatility and importance in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Material Science and Polymer Chemistry
- π-Conjugated Polymers: Oxazole-containing π-conjugated polymers exhibit unique optical and electrochemical properties, making them candidates for applications in organic electronics and photonics (Yamamoto et al., 2007).
Medicinal Chemistry and Drug Discovery
- Antiproliferative Activity: Novel 2,4,5-trisubstituted oxazole derivatives, including those synthesized from chloromethyl oxazoles, have been explored for their antiproliferative activity, indicating potential applications in cancer therapy (Liu et al., 2009).
Orientations Futures
The future directions in the research and application of “2-(Chloromethyl)-5-(2,4,5-trimethylphenyl)oxazole” and related compounds could involve the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities and potential applications in various fields .
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(2,4,5-trimethylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-8-4-10(3)11(5-9(8)2)12-7-15-13(6-14)16-12/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTVUXIWHKBMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CN=C(O2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


